molecular formula C42H57N3Na6O43S3X2 B1148095 N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT CAS No. 133686-69-8

N-ACETYL-DE-O-SULFATED HEPARIN SODIUM SALT

Cat. No.: B1148095
CAS No.: 133686-69-8
M. Wt: 1526.03
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Description

N-Acetyl-de-O-sulfated heparin sodium salt is a chemically modified form of heparin, a naturally occurring glycosaminoglycan. Heparin is widely known for its anticoagulant properties, but this compound has been modified to alter its biological activity. This compound is used in various research applications due to its unique properties .

Mechanism of Action

Target of Action

The primary targets of N-Acetyl-de-O-sulfated heparin sodium salt are thrombin and activated X factor (factor Xa) . These are key enzymes in the coagulation cascade, playing crucial roles in blood clotting.

Mode of Action

This compound acts as an enzyme substrate, interacting with its targets in a specific manner. It inactivates thrombin via an antithrombin (AT)-dependent mechanism , which in turn prevents the formation of fibronectin . Additionally, it works to inhibit activated X factor (factor Xa) .

Biochemical Pathways

The compound’s action affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting thrombin and factor Xa, this compound disrupts this cascade, preventing clot formation and promoting anticoagulation .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of blood clot formation . By inhibiting key enzymes in the coagulation cascade, it disrupts the process of clotting and exerts an anticoagulant effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.

Biochemical Analysis

Biochemical Properties

N-Acetyl-de-O-sulfated heparin sodium salt plays a crucial role in biochemical reactions, particularly in the inhibition of thrombin and activated X factor (factor Xa). This compound inactivates thrombin via an antithrombin-dependent mechanism, which prevents the formation of fibronectin . Additionally, this compound interacts with various enzymes such as heparinase II and heparinase III, which are involved in its degradation . These interactions highlight the compound’s role in modulating coagulation pathways and its potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of thrombin and factor Xa, leading to reduced fibrin formation and altered cell signaling related to coagulation . This compound also affects gene expression by modulating the activity of transcription factors involved in the regulation of coagulation-related genes. Furthermore, this compound impacts cellular metabolism by influencing the availability of key metabolites involved in the coagulation cascade.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with antithrombin, leading to the inhibition of thrombin and factor Xa . This compound’s N-acetyl and de-O-sulfated modifications enhance its binding affinity for antithrombin, resulting in a more potent anticoagulant effect compared to native heparin. Additionally, this compound inhibits the activity of heparinase enzymes, further modulating its anticoagulant properties . These molecular interactions underscore the compound’s potential as a therapeutic agent in anticoagulation therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable at temperatures between 2-8°C, but its activity may decrease over prolonged storage . In vitro studies have shown that this compound maintains its anticoagulant properties for extended periods, although its efficacy may diminish over time. Long-term effects on cellular function include sustained inhibition of thrombin and factor Xa activity, leading to prolonged anticoagulant effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and factor Xa without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including bleeding and impaired wound healing. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to coagulation. It interacts with enzymes such as heparinase II and heparinase III, which degrade the compound and modulate its anticoagulant activity . These interactions affect metabolic flux and the levels of metabolites involved in the coagulation cascade. Additionally, this compound influences the activity of antithrombin, further impacting the metabolic pathways associated with coagulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to sites of coagulation, where it exerts its anticoagulant effects . The distribution of this compound is influenced by its binding affinity for antithrombin and other coagulation-related proteins, which determine its accumulation and activity within tissues.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. The compound’s targeting signals and post-translational modifications direct it to sites of coagulation, such as the plasma membrane and extracellular matrix . These localizations are critical for its function as an anticoagulant, as they enable this compound to interact with key enzymes and proteins involved in the coagulation cascade.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetyl-de-O-sulfated heparin sodium salt is typically prepared from porcine mucosal heparin. The preparation involves a series of chemical modifications, including de-O-sulfation and N-acetylation. The method of Nagasawa and Inoue (1980) is commonly used, which involves treating heparin with acetic anhydride in the presence of a base to achieve N-acetylation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is carried out under controlled conditions to prevent contamination and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-de-O-sulfated heparin sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolytic degradation in acidic environments, leading to changes in its sulfation pattern .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction. The conditions for these reactions vary, with hydrolysis typically occurring at low pH and elevated temperatures .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis can lead to the formation of desulfated and depolymerized fragments of the original compound .

Scientific Research Applications

N-Acetyl-de-O-sulfated heparin sodium salt is used in various scientific research applications due to its unique properties. In chemistry, it is used as a model compound to study the behavior of glycosaminoglycans. In biology, it is used to investigate the interactions between glycosaminoglycans and proteins. In medicine, it is explored for its potential therapeutic applications, including its ability to inhibit complement activation and protect tissues from damage .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-Acetyl-de-O-sulfated heparin sodium salt include heparan sulfate, dermatan sulfate, and oversulfated chondroitin sulfate .

Uniqueness: this compound is unique due to its specific chemical modifications, which alter its biological activity. Unlike heparin, it has reduced anticoagulant activity, making it suitable for applications where anticoagulation is not desired. Its ability to inhibit complement activation and protect tissues from damage further distinguishes it from other glycosaminoglycans .

Properties

CAS No.

133686-69-8

Molecular Formula

C42H57N3Na6O43S3X2

Molecular Weight

1526.03

Origin of Product

United States

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